molecular formula C7H5F4NO2S B6230859 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 2361643-78-7

6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B6230859
CAS No.: 2361643-78-7
M. Wt: 243.2
InChI Key:
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Description

6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H5F4NO2S It is known for its unique structural features, which include a trifluoromethyl group and a sulfonyl fluoride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a pyridine ring. One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis, and various coupled products that can be used in material science and agrochemicals .

Scientific Research Applications

6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with hydrogen fluoride to yield the final product.", "Starting Materials": [ "6-methyl-4-(trifluoromethyl)pyridine-2-sulfonic acid", "thionyl chloride", "hydrogen fluoride" ], "Reaction": [ "Step 1: 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonic acid is dissolved in anhydrous dichloromethane and cooled to 0°C.", "Step 2: Thionyl chloride is added dropwise to the reaction mixture while stirring at 0°C.", "Step 3: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.", "Step 4: The solvent is removed under reduced pressure and the resulting sulfonyl chloride is purified by column chromatography.", "Step 5: The sulfonyl chloride is dissolved in anhydrous hydrogen fluoride and stirred at room temperature for 2 hours.", "Step 6: The reaction mixture is quenched with ice-cold water and extracted with dichloromethane.", "Step 7: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product, 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride." ] }

CAS No.

2361643-78-7

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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